[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-
Description
Significance within Liquid Crystalline Materials Science
The significance of 9CB and its nCB counterparts in materials science is multifaceted. These compounds are model systems for studying the relationship between molecular structure and macroscopic physical properties in liquid crystals. The systematic variation of the alkyl chain length across the nCB series allows for the investigation of its influence on phase behavior, elastic constants, and dielectric properties.
A particularly noteworthy area of research involving cyanobiphenyl derivatives is the study of the twist-bend nematic (NTB) phase. This phase, which has been observed in dimeric systems based on cyanobiphenyls, represents a fascinating example of spontaneous chiral symmetry breaking in a fluid of achiral molecules. worktribe.comtandfonline.commdpi.comworktribe.com The bent shape of the constituent molecules in these dimers, often linked by a flexible spacer, is crucial for the formation of the NTB phase, which is characterized by a heliconical arrangement of the local director with a pitch on the order of nanometers. mdpi.comrsc.org Research on dimers such as α,ω-bis(4,4'-cyanobiphenyl)nonane (CBC9CB) has provided significant insights into the nature of the nematic-to-twist-bend nematic phase transition. aps.orgresearchgate.net
The fundamental understanding gained from studying compounds like 9CB and its derivatives has direct implications for the design of new liquid crystalline materials with tailored properties for advanced applications in photonics, sensors, and next-generation displays. worktribe.com
Overview of Fundamental Research Trajectories
The research trajectory for cyanobiphenyls began with their synthesis and the discovery of their stable, room-temperature nematic phases, which was a pivotal moment for the development of LCDs. chemicalbook.com Initial research focused on characterizing the fundamental physical properties of the nCB series, including their phase transition temperatures, dielectric anisotropy, and elastic constants. ias.ac.in
More recent research has ventured into more complex and exotic liquid crystalline phenomena. A major thrust has been the investigation of the twist-bend nematic phase. This line of inquiry has largely utilized dimeric cyanobiphenyl compounds, where two cyanobiphenyl units are linked by a flexible alkyl chain. The study of these dimers, including those with nonyl spacers, has been critical in understanding the structural requirements for the formation of the NTB phase and the nature of the transition from the conventional nematic phase. worktribe.comtandfonline.commdpi.comworktribe.comaps.orgresearchgate.net
Experimental techniques such as differential scanning calorimetry (DSC), polarizing optical microscopy, X-ray diffraction, and dielectric spectroscopy have been extensively employed to characterize the thermal and structural properties of these materials. tandfonline.comrsc.orgaps.org These studies have been instrumental in constructing phase diagrams and elucidating the molecular organization in the various liquid crystalline phases.
The table below summarizes the basic chemical properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-.
| Property | Value |
| Chemical Formula | C₂₂H₂₇N |
| Molecular Weight | 305.46 g/mol |
| CAS Number | 52709-85-0 |
| Appearance | White to almost white solid |
| Common Name | 9CB |
Detailed research into the physical properties of 9CB and its homologues has yielded valuable data for the field of liquid crystal science. The following tables present a compilation of detailed research findings.
Table 1: Phase Transition Temperatures of Selected nCB Compounds
| Compound | Crystal to Nematic/Smectic A (°C) | Smectic A to Nematic (°C) | Nematic to Isotropic (°C) |
| 5CB | 22.5 | - | 35.0 |
| 7CB | 28.5 | - | 42.0 |
| 8CB | 21.5 | 33.5 | 40.5 |
| 8OCB | 54.5 | 67.0 | 80.0 |
Note: Data for 5CB, 7CB, 8CB, and 8OCB are provided for comparative context within the cyanobiphenyl family. aps.org
Table 2: Dielectric Properties of Selected nCB Compounds
| Compound | Dielectric Anisotropy (Δε) | Measurement Conditions |
| General nCBs | Strong, positive | Due to large dipole moment of the cyano group. ias.ac.in |
| 6CB | Positive, decreases with frequency | Critical frequency of 780 kHz observed. asianpubs.org |
| 8OCB | Positive | Studied in composites. asianpubs.org |
Table 3: Research Focus on Cyanobiphenyl Derivatives
| Research Area | Key Findings | Relevant Compounds |
| Twist-Bend Nematic Phase | Observation of a heliconical structure with a nanoscale pitch. mdpi.comrsc.org | CBnCB dimers (e.g., CB7CB, CBC9CB) |
| Phase Transitions | Characterization of first-order nematic-to-nematic transitions. aps.orgresearchgate.net | CBC9CB |
| Dielectric Properties | Strong positive dielectric anisotropy is a hallmark of the nCB series. ias.ac.in | 5CB, 6CB, 7CB, 8CB |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-nonylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N/c1-2-3-4-5-6-7-8-9-19-10-14-21(15-11-19)22-16-12-20(18-23)13-17-22/h10-17H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDSMJNHKIHBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068787 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
305.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52709-85-0 | |
| Record name | 4′-Nonyl[1,1′-biphenyl]-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52709-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-nonyl- | |
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| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- | |
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| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- | |
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| Record name | 4'-nonyl[1,1'-biphenyl]-4-carbonitrile | |
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Advanced Spectroscopic and Structural Characterization of 1,1 Biphenyl 4 Carbonitrile, 4 Nonyl
Vibrational Spectroscopy Applications
Vibrational spectroscopy provides valuable insights into the molecular structure, bonding, and conformational properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-. Both Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and characterizing the vibrational modes of the molecule.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy of the 4'-n-alkyl-4-cyanobiphenyl (nCB) series, including the 4'-nonyl derivative (9CB), reveals characteristic absorption bands that are sensitive to the molecular structure and its environment. nist.gov The IR spectra of these compounds are typically measured in the 400–4000 cm⁻¹ range and can be analyzed in different phases such as solid crystal, liquid crystal, and isotropic liquid. nist.gov
Key vibrational modes observed in the IR spectrum of compounds in the nCB series include:
C≡N Stretch: The nitrile group (C≡N) stretching vibration is a prominent and well-defined band typically appearing in the 2200-2250 cm⁻¹ region. researchgate.net The position and shape of this band can be influenced by intermolecular interactions. researchgate.net
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the biphenyl (B1667301) rings are observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretch: The nonyl alkyl chain gives rise to characteristic symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the 2800-3000 cm⁻¹ range.
C-C Stretching (Biphenyl): The stretching vibrations of the carbon-carbon bonds within the aromatic rings and the inter-ring C-C bond are found in the 1400-1600 cm⁻¹ region.
Out-of-Plane Bending Vibrations: In the lower frequency region of 400-600 cm⁻¹, out-of-plane bending vibrations are observed, which can be sensitive to the torsional angle between the two phenyl rings. tandfonline.com
The following table summarizes the expected key IR absorption bands for [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (asymmetric) | ~2925 |
| Aliphatic C-H Stretch (symmetric) | ~2855 |
| C≡N Stretch | ~2225 |
| Aromatic C=C Stretch | 1600 - 1450 |
| CH₂ Bending (Scissoring) | ~1465 |
| CH₃ Bending (Asymmetric) | ~1450 |
| CH₃ Bending (Symmetric) | ~1375 |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 |
Note: The exact positions of the peaks can vary depending on the phase of the material and the specific experimental conditions.
Raman Spectroscopy Investigations
Key vibrational modes identified in the Raman spectra of 4'-alkyl-4-cyanobiphenyls include:
C≡N Stretch: Similar to IR spectroscopy, the nitrile stretching mode is a strong and sharp band in the Raman spectrum, typically observed around 2229 cm⁻¹. rsc.org Its position can be sensitive to the solvent environment. rsc.org
Biphenyl Inter-ring Stretch: A characteristic band associated with the stretching of the C-C bond connecting the two phenyl rings is a prominent feature.
Aromatic Ring Breathing Modes: The collective in-plane vibrations of the phenyl rings, often referred to as "breathing" modes, give rise to strong Raman signals.
C-H In-plane Deformation: The in-plane bending vibrations of the aromatic C-H bonds are also observed. rsc.org
Studies on homologous series of nCBs have shown that the wavenumbers of the stretching modes can be influenced by the length of the alkyl chain, which is related to effects such as the folding back of the chain and enhanced dimerization. rsc.org
The following table summarizes some of the characteristic Raman bands for the 4'-alkyl-4-cyanobiphenyl series.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C≡N Stretch | ~2229 |
| Aromatic C=C Stretch | ~1607 |
| Biphenyl Inter-ring Stretch | ~1285 |
| Aromatic Ring Breathing | ~1180 |
Note: These values are based on studies of the nCB series and may vary slightly for the specific 4'-nonyl derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment of individual atoms.
High-Resolution Solution-State NMR (¹H, ¹³C)
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the biphenyl core and the aliphatic protons of the nonyl chain.
Aromatic Protons: The protons on the biphenyl rings will appear in the downfield region, typically between 7.0 and 8.0 ppm. The substitution pattern will lead to a complex splitting pattern of doublets and triplets. The protons on the phenyl ring bearing the cyano group will be more deshielded than those on the phenyl ring with the nonyl group.
Alkyl Protons: The protons of the nonyl chain will appear in the upfield region. The methylene (B1212753) protons adjacent to the aromatic ring (benzylic protons) will be the most downfield of the alkyl protons, likely around 2.6 ppm. The other methylene groups will resonate as a broad multiplet between approximately 1.2 and 1.6 ppm. The terminal methyl group will appear as a triplet around 0.9 ppm.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom.
Aromatic Carbons: The carbons of the biphenyl rings will resonate in the range of 110-150 ppm. The carbon atom attached to the cyano group and the quaternary carbons of the biphenyl linkage will have characteristic chemical shifts.
Nitrile Carbon: The carbon of the cyano group (C≡N) is expected to appear around 119-122 ppm.
Alkyl Carbons: The carbons of the nonyl chain will appear in the upfield region, typically between 14 and 36 ppm. The chemical shifts will be influenced by their position relative to the aromatic ring and the end of the chain.
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, based on data from related compounds. researchgate.netcomputersciencejournal.org
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 8.0 |
| Benzylic CH₂ | ~2.6 |
| Chain CH₂ | 1.2 - 1.6 |
| Terminal CH₃ | ~0.9 |
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 150 |
| C≡N | 119 - 122 |
| Benzylic CH₂ | ~35 |
| Chain CH₂ | 22 - 32 |
| Terminal CH₃ | ~14 |
Note: These are predicted values and may differ from experimental results.
Two-Dimensional (2D) NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for establishing connectivity between atoms in a molecule. While specific 2D NMR studies on [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- were not identified, the application of these techniques to similar long-chain cyanobiphenyls is well-established. tandfonline.com
COSY (¹H-¹H Correlation): A COSY experiment would reveal the coupling relationships between protons. For the 4'-nonyl derivative, this would be particularly useful for confirming the assignments of the protons within the nonyl chain by showing correlations between adjacent methylene groups. It would also help to resolve the complex splitting patterns of the aromatic protons by identifying which protons are coupled to each other.
HSQC/HMQC (¹H-¹³C Correlation): An HSQC or HMQC experiment establishes direct one-bond correlations between protons and the carbons they are attached to. This technique would be invaluable for unambiguously assigning the ¹³C signals of the nonyl chain and the protonated carbons of the biphenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This would be useful for assigning the quaternary carbons of the biphenyl core by observing their long-range correlations with nearby protons.
Solid-State NMR Characterization
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state, which is particularly relevant for liquid crystalline compounds like [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-. researchgate.net In the solid state, broad NMR lines are typically observed due to anisotropic interactions such as dipolar coupling and chemical shift anisotropy. Techniques like magic-angle spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. nih.gov
For the 4'-n-alkyl-4-cyanobiphenyl series, solid-state ¹³C NMR can provide information on:
Polymorphism: Different crystalline forms of the compound will give rise to distinct ssNMR spectra due to differences in molecular packing and conformation.
Molecular Conformation: The chemical shifts in the solid state are sensitive to the local molecular geometry, including the torsional angle between the biphenyl rings.
Molecular Dynamics: By analyzing NMR parameters such as relaxation times, information about the mobility of different parts of the molecule, such as the flexible nonyl chain and the rigid biphenyl core, can be obtained. copernicus.org
While specific solid-state NMR data for the 4'-nonyl derivative is not available in the provided search results, studies on other long-chain nCB compounds demonstrate the utility of this technique in characterizing the structure and dynamics of these materials in their solid and liquid crystalline phases. copernicus.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, it provides definitive information on its molecular weight and elemental composition, and offers insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to determine the mass of a molecule with extremely high accuracy and precision, often to within a few parts per million (ppm). longdom.org This capability allows for the unambiguous determination of the elemental formula of a compound from its exact mass. For [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, with a chemical formula of C22H27N, the theoretical monoisotopic mass can be calculated with high precision. nist.gov
HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can experimentally measure the m/z ratio of the molecular ion ([M]+• or [M+H]+) and confirm it against the calculated value. longdom.orgresearchgate.net This precise mass measurement is crucial for distinguishing it from other isobaric compounds that may have the same nominal mass but different elemental compositions.
| Parameter | Value |
|---|---|
| Molecular Formula | C22H27N |
| Theoretical Monoisotopic Mass (Da) | 305.21945 |
| Observed Ion (e.g., ESI+) | [M+H]+ |
| Theoretical m/z for [M+H]+ | 306.22728 |
Tandem Mass Spectrometry Approaches
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.netnih.gov For [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, the molecular ion (m/z 305) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern is dictated by the molecule's structure, with the weakest bonds typically breaking first.
Common fragmentation pathways for this compound would include:
Benzylic cleavage: Fission of the C-C bond between the nonyl chain and the biphenyl ring, leading to the formation of a stable biphenylmethyl-type cation or radical.
Alkyl chain fragmentation: A series of neutral losses of smaller alkyl fragments (e.g., ethylene, propylene) from the nonyl side chain.
Biphenyl core fragmentation: Cleavage of the biphenyl structure itself, which typically requires higher energy.
Analysis of these fragment ions allows for the confirmation of the connectivity of the biphenyl core, the cyano group, and the nonyl substituent.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 305.2 | 178.1 | C9H19• (Nonyl radical) | Cleavage of the nonyl group |
| 305.2 | 204.1 | C7H15• (Heptyl radical) | Benzylic cleavage within the nonyl chain |
| 305.2 | 165.1 | C10H22 (Decane fragment) | Fragmentation of the alkyl chain and biphenyl ring |
Electronic Spectroscopy Studies
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The UV-Vis spectrum of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- is dominated by the electronic properties of the conjugated biphenyl system. shimadzu.com
The biphenyl core acts as the primary chromophore, exhibiting strong absorption in the UV region due to π → π* electronic transitions. The presence of the cyano (-CN) group and the alkyl (-C9H19) group can slightly modify the absorption profile. The cyano group, being an electron-withdrawing group, can cause a small shift in the absorption maximum (λmax). The nonyl group, a saturated alkyl chain, is an auxochrome and is expected to have a minimal effect on the position of λmax but may slightly increase the absorption intensity (molar absorptivity, ε). shimadzu.com The spectrum is expected to show a strong absorption band characteristic of the biphenyl system. shimadzu.comresearchgate.net
| Parameter | Expected Value | Associated Electronic Transition |
|---|---|---|
| λmax | ~260-280 nm | π → π* |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | > 10,000 | High-probability transition |
X-ray Scattering and Diffraction for Structural Elucidation
X-ray scattering and diffraction are premier techniques for determining the atomic and molecular structure of materials in the solid state. For [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, these methods can provide precise details on its molecular conformation, crystal packing, and liquid crystalline phases.
Single-crystal X-ray diffraction (XRD) can be used to solve the crystal structure, yielding precise bond lengths, bond angles, and torsional angles. This would reveal the dihedral angle between the two phenyl rings of the biphenyl core, which is a key conformational feature. The analysis would also show how the molecules pack in the crystal lattice, detailing intermolecular interactions. govinfo.gov
Many n-alkyl-cyanobiphenyl compounds are known to exhibit liquid crystal phases (mesophases). researchgate.net Small-Angle X-ray Scattering (SAXS) is instrumental in characterizing these phases. nih.govmdpi.com By measuring the scattering at low angles, SAXS can determine the long-range order, such as the layer spacing in smectic phases or intermolecular distances in nematic phases.
| Technique | Parameter | Typical Information Obtained |
|---|---|---|
| Single-Crystal XRD | Crystal System | e.g., Monoclinic, Orthorhombic |
| Single-Crystal XRD | Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Single-Crystal XRD | Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Single-Crystal XRD | Biphenyl Dihedral Angle (°) | Conformation of the molecule |
| SAXS | d-spacing (Å) | Layer spacing in smectic liquid crystal phases |
Polarized Optical Microscopy for Morphological Analysis
Polarized Optical Microscopy (POM) is a vital technique for the identification and characterization of anisotropic materials, particularly liquid crystals. nasa.gov Since [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- belongs to a class of compounds well-known for their liquid crystalline behavior, POM is an essential tool for its morphological analysis. researchgate.net
When a liquid crystalline sample is placed between two crossed polarizers, it produces interference colors and characteristic patterns, known as textures. These textures are unique to the specific type of liquid crystal phase (e.g., nematic, smectic A, smectic C). By observing the sample upon heating and cooling, the temperatures of phase transitions can be determined, and the phases can be identified by their distinct optical textures. For example, a nematic phase might exhibit a "Schlieren" or "threaded" texture, while a smectic A phase would show a "focal conic fan" texture.
| Liquid Crystal Phase | Characteristic Optical Texture | Description |
|---|---|---|
| Nematic (N) | Schlieren, Threaded | Characterized by dark brushes (extinctions) and thread-like defects. |
| Smectic A (SmA) | Focal Conic Fan, Homeotropic | Fan-shaped textures or a dark field of view (homeotropic alignment). |
| Crystalline Solid (K) | Birefringent Crystalline Domains | Sharp, angular domains with distinct extinction behavior upon rotation. |
Computational and Theoretical Investigations of 1,1 Biphenyl 4 Carbonitrile, 4 Nonyl
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of liquid crystal molecules, providing a balance between accuracy and computational cost.
The electronic structure of a molecule, particularly the distribution of electrons and the energies of the frontier molecular orbitals, dictates its reactivity and intermolecular interactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The HOMO and LUMO are the highest-energy and lowest-energy molecular orbitals that are occupied by electrons and unoccupied, respectively. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. figshare.comnih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. figshare.com
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. nih.govyoutube.comresearchgate.net It illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor). researchgate.netthaiscience.info
For [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, an MEP map would be expected to show a region of high negative potential around the nitrogen atom of the cyano group, due to its high electronegativity. This region is a likely site for interactions with electrophilic parts of neighboring molecules. The biphenyl (B1667301) rings would exhibit a more complex potential landscape, with areas of both positive and negative potential, while the nonyl chain would be largely nonpolar. sobereva.com This distribution of electrostatic potential is fundamental to the intermolecular interactions that drive the formation of the liquid crystalline phases. thaiscience.info
DFT calculations are a reliable method for predicting the vibrational frequencies of molecules, which can be correlated with experimental infrared (IR) and Raman spectroscopy data. arxiv.orgresearchgate.netuit.no While a detailed vibrational frequency analysis specifically for [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- is not available, a study on the closely related molecule 4'-nonyloxy-biphenyl-4-carbonitrile (9OCB) using DFT with the B3LYP/6-31G(d,p) basis set provides valuable comparative data. arxiv.org The primary difference between 9CB and 9OCB is the presence of an oxygen atom linking the nonyl chain to the biphenyl core in 9OCB.
The calculated vibrational frequencies for 9OCB can be used to approximate the expected vibrational modes for 9CB, particularly for the biphenyl and cyano groups which are common to both molecules.
Table 1: Selected Calculated Vibrational Frequencies for the Related Compound 9OCB
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 2341 | C≡N stretching |
| 1652 | Symmetric C-C stretching in benzene (B151609) ring |
| 1070 | C-O stretching (specific to 9OCB) |
| 857 | Wagging of hydrogen in aromatic ring |
Source: Adapted from a study on 8OCB and 9OCB. The data presented is for 9OCB. arxiv.org
The formation of liquid crystalline phases is governed by a delicate balance of intermolecular interactions. DFT can be used to calculate the interaction energies between molecules, providing insight into the stability of different molecular arrangements. nih.gov Studies on the dimer of 5CB, a shorter-chain homologue of 9CB, have analyzed the intermolecular interactions in a head-to-tail configuration. ru.nl These studies suggest that the antiparallel alignment is favored due to attractive interactions between the aromatic rings. ru.nl
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of materials. arxiv.org
These simulations, often employing realistic atom-atom potentials, can be performed in the nematic phase to study various properties. researchgate.net Key parameters that can be extracted from MD simulations include:
Orientational Order Parameter: This parameter quantifies the degree of alignment of the molecules along a common direction, known as the director. upenn.edu MD simulations can predict the temperature dependence of the order parameter, which can be compared with experimental data. nih.gov
Translational Diffusion Coefficients: MD simulations can be used to calculate the diffusion of molecules both parallel and perpendicular to the liquid crystal director. researchgate.net This provides information about the mobility of the molecules within the ordered phase.
Rotational Dynamics: The reorientational motion of the molecules can be analyzed through time correlation functions, revealing details about the rotational diffusion processes. researchgate.net
Computational Modeling of Liquid Crystalline Systems
Beyond the single-molecule and small-aggregate level, computational models are employed to understand the macroscopic properties of liquid crystalline systems. These models often bridge the gap between the molecular scale and the continuum description of the material. mdpi.comresearchgate.net
The Landau-de Gennes theory is a phenomenological approach that describes liquid crystal phase transitions based on an expansion of the free energy in terms of an order parameter. ust.hkwikipedia.orgepj-conferences.org For nematic liquid crystals, the order parameter is a second-rank, symmetric, and traceless tensor, Q . wikipedia.org This tensor describes the local average orientation and degree of order of the molecules. ru.nl
The free energy density, F, near the nematic-isotropic phase transition is typically expanded as a polynomial in invariants of the Q tensor: wikipedia.org
F = F₀ + (A/2)Tr(Q ²) - (B/3)Tr(Q ³) + (C/4)(Tr(Q ²))²
where F₀ is the free energy of the isotropic phase, and A, B, and C are temperature-dependent material parameters. The parameter A is typically assumed to have the form a(T - T), where T is the supercooling limit of the isotropic phase. The cubic term in B ensures that the nematic-isotropic transition is first-order, as is experimentally observed for [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-. nih.govwikipedia.org
By minimizing this free energy, the equilibrium value of the order parameter and the thermodynamic properties of the system can be determined as a function of temperature. The Landau-de Gennes model has been successfully applied to describe the phase behavior of cyanobiphenyl liquid crystals, including the effects of external fields and confinement. aps.orgarxiv.org While specific parameters for 9CB are not explicitly detailed in the available literature, the general framework of the theory provides a robust method for understanding its phase transitions. nih.govacs.org
Atomistic and Coarse-Grained Simulations
Computational simulations have become indispensable tools for understanding the behavior of liquid crystalline materials at a molecular level. For compounds like [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, both atomistic and coarse-grained simulation methods offer powerful insights into their structure-property relationships, phase behavior, and dynamic properties.
Atomistic simulations, which represent every atom in the system as a distinct particle, provide a high-fidelity view of molecular interactions. These simulations are governed by force fields that define the potential energy of the system as a function of its atomic coordinates. For liquid crystals such as 4-cyano-4'-n-alkylbiphenyls (nCBs), a homologous series that includes the nonyl- variant, atomistic molecular dynamics (MD) simulations have been employed to study the nematic-isotropic (NI) phase transition. arxiv.org Such simulations can elucidate the temperature dependence of intermolecular interactions and the balance between energetic and entropic contributions that drive the phase transition. arxiv.org The accuracy of these simulations is highly dependent on the quality of the force field used. Reoptimized force fields have been developed for compounds like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) to better reproduce experimental observations.
A significant challenge in simulating first-order phase transitions, such as the NI transition, is the substantial energy gap between the two phases, which can hinder effective sampling. arxiv.org To overcome this, advanced sampling techniques like the generalized replica exchange method (gREM) have been utilized. arxiv.orgdntb.gov.ua This method enhances sampling near the transition temperature, allowing for a more accurate determination of phase transition properties. arxiv.org
While atomistic simulations offer great detail, their computational cost can be prohibitive for studying large systems or long-timescale phenomena. This is where coarse-grained (CG) models become advantageous. In a CG model, groups of atoms are represented as single "beads," reducing the number of degrees of freedom in the system and thereby decreasing computational expense. kyoto-u.ac.jpyoutube.com This approach allows for the simulation of larger systems over longer timescales, which is crucial for investigating phenomena like the formation of mesophases. youtube.com
The development of a CG model involves a trade-off between computational efficiency and the level of detail. youtube.com The mapping of atoms to CG beads is a critical step, and for molecules like liquid crystals, a common approach is to represent the rigid core and the flexible alkyl chain with separate sets of beads. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system or experimental data. While CG simulations may sacrifice some atomic-level detail, they are invaluable for exploring the collective behaviors that give rise to liquid crystalline phases. youtube.com
| Simulation Type | Key Features | Typical Applications for Liquid Crystals |
| Atomistic | High resolution (all atoms represented). Governed by detailed force fields. Computationally expensive. | Studying the specifics of intermolecular interactions. Elucidating the mechanism of phase transitions. Calculating properties like rotational and translational diffusion coefficients. |
| Coarse-Grained | Reduced number of degrees of freedom (groups of atoms as beads). Computationally efficient. Allows for larger system sizes and longer simulation times. | Investigating the formation of mesophases. Studying the director alignment and defect dynamics. Simulating the self-assembly of liquid crystal systems. |
Machine Learning Approaches in Liquid Crystal Research
The field of liquid crystal research is increasingly benefiting from the application of machine learning (ML) techniques. jsr.org These approaches offer powerful new ways to analyze complex data, predict material properties, and accelerate the discovery of new liquid crystalline materials. jsr.orgaps.org While specific ML studies on [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- are not widely documented, the general methodologies being developed are highly relevant to this and other liquid crystal compounds.
One of the significant applications of ML in this field is the automated characterization of liquid crystal phases. sciforum.net Traditionally, identifying different mesophases relies on interpreting textures observed through polarized optical microscopy (POM), a process that requires considerable expertise. sciforum.net Machine learning models, particularly convolutional neural networks (CNNs), can be trained on large datasets of POM images to automatically identify different liquid crystal phases with high accuracy. sciforum.net This can significantly streamline the characterization process and reduce ambiguity. sciforum.net
Machine learning is also being employed to predict the physical properties of liquid crystals based on their molecular structure. By training models on datasets of known liquid crystals and their properties, it is possible to develop quantitative structure-property relationships (QSPRs). These models can then be used to predict properties such as clearing temperatures for novel compounds, guiding synthetic efforts toward materials with desired characteristics.
Furthermore, ML is accelerating the discovery of new materials with unique properties, such as quasicrystals. aps.orgnih.gov By learning from the chemical compositions of known materials, ML models can predict new compositions that are likely to form specific phases. aps.org This approach has the potential to uncover novel liquid crystals with tailored functionalities.
In the context of device applications, physics-informed machine learning (PI-ML) is emerging as a valuable tool for designing liquid crystal-based technologies, such as microwave phase shifters. bit.edu.cn By incorporating physical constraints into the ML models, it is possible to efficiently explore the vast design space and identify optimal device structures that meet specific performance requirements. bit.edu.cn
| Machine Learning Application | Description | Potential Impact on [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- Research |
| Automated Phase Identification | Using models like CNNs to classify liquid crystal phases from microscopy images. sciforum.net | Faster and more accurate determination of the phase behavior of this compound and its mixtures. |
| Property Prediction (QSPR) | Predicting physical properties (e.g., transition temperatures, dielectric anisotropy) from molecular structure. | Guiding the synthesis of derivatives with optimized properties for specific applications. |
| New Material Discovery | Predicting novel chemical compositions that are likely to exhibit desired liquid crystalline phases. aps.orgnih.gov | Accelerating the discovery of new liquid crystals with potentially superior performance characteristics. |
| Device Design Optimization | Employing physics-informed ML to design and synthesize liquid crystal-based devices with enhanced performance. bit.edu.cn | Facilitating the integration of this compound into advanced optical or microwave technologies. |
Liquid Crystalline Phase Behavior and Transitions of 1,1 Biphenyl 4 Carbonitrile, 4 Nonyl
Smectic-A to Nematic (SmA-N) Phase Transition Dynamics
The transition from the more ordered smectic-A (SmA) phase to the less ordered nematic (N) phase in liquid crystals is a subject of considerable scientific interest. In the SmA phase, molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. The nematic phase, in contrast, possesses only long-range orientational order of the molecules, lacking the layered structure. mdpi.comnih.gov
The SmA-N phase transition can be of either first or second order, depending on the specific substance and conditions. ras.ru For many materials in the homologous series of 4-cyano-4'-n-alkylbiphenyls (nCB), to which 9CB belongs, this transition is observed to be second-order in nature and is often described by the 3D-XY universality class. However, as the nematic range narrows, a crossover to first-order behavior can occur. researchgate.net The dynamics of this transition involve the breakdown of the layered smectic structure into the orientationally ordered fluid nematic phase. nih.gov This process is driven by thermal energy, which introduces fluctuations that ultimately destroy the positional order of the smectic layers. nih.gov
Nematic to Isotropic (N-I) Phase Transition Characteristics
The nematic to isotropic (N-I) phase transition marks the point at which the liquid crystal loses its long-range orientational order and becomes a conventional isotropic liquid. nih.gov This transition is characteristically a weak first-order phase transition. aps.orgarxiv.org This is evidenced by a finite latent heat and a discontinuous change in the order parameter at the transition temperature.
Molecular dynamics simulations and experimental studies on homologous nCB compounds have provided deep insights into the N-I transition. arxiv.orgarxiv.org Calorimetric studies are a primary tool for characterizing this transition, allowing for the determination of the transition temperature and the associated enthalpy change (latent heat). For instance, high-resolution adiabatic scanning calorimetry on similar liquid crystal systems reveals a clear, sharp first-order phase transition with measurable latent heat and a narrow two-phase coexistence region. aps.org The transition is preceded by pretransitional effects, observable as an increase in heat capacity both below and above the transition temperature, which are indicative of the growing fluctuations as the system approaches the phase change. aps.org
Analysis of Tricritical Points and Critical Phenomena
A tricritical point (TCP) is a special point in the phase diagram of a system where a line of second-order phase transitions meets a line of first-order phase transitions. researchgate.net The N-SmA phase transition is a classic example in liquid crystals where such a point can be observed, particularly in binary mixtures. researchgate.net By adjusting the concentration of a binary liquid crystal mixture, it is possible to tune the N-SmA transition from second-order to first-order, passing through a tricritical point.
Phenomenological models, such as the Landau-de Gennes theory, are employed to describe the tricritical behavior of the N-SmA phase transition. researchgate.net These models couple the nematic and smectic order parameters with the concentration of the mixture. Experimental investigations often involve high-resolution calorimetry and X-ray scattering to precisely map the phase diagram and locate the tricritical point. The behavior of the system in the vicinity of the TCP is characterized by specific critical exponents, which describe how various thermodynamic quantities diverge or vanish as the TCP is approached.
Phase Behavior in Binary and Multicomponent Liquid Crystal Mixtures
The phase behavior of 9CB becomes significantly more complex when it is part of a binary or multicomponent mixture. rsc.orgprinceton.edu The introduction of other liquid crystalline or non-liquid crystalline components can alter the transition temperatures, induce new phases, or lead to phase separation. mdpi.comrsc.org The study of such mixtures is crucial for tailoring the physical properties of liquid crystals for specific applications. mdpi.com
The construction of phase diagrams, which map the different phases as a function of temperature and composition, is fundamental to understanding these systems. libretexts.orgomu.edu.tr These diagrams can reveal the presence of eutectic mixtures, which are compositions that have a lower melting point than any of the individual components. mdpi.comyoutube.com
Binary mixtures of homologous cyanobiphenyls, such as 9CB and 10CB, are of particular interest. Both compounds exhibit SmA and N phases, but their transition temperatures differ. Studies on similar binary systems, like 8CB and 8OCB, have shown that the phase transition temperatures of the mixtures generally interpolate between those of the pure components. redalyc.org
The phase diagram of a 9CB and 10CB mixture would be expected to show regions of SmA, N, and isotropic phases, with the transition temperatures being dependent on the mole fraction of each component. The miscibility of these compounds in both the liquid crystalline and isotropic phases allows for a continuous tuning of properties such as the nematic range. Calorimetric studies of such mixtures can reveal the nature of the phase transitions and any potential eutectic behavior. researchgate.net
Influence of Confinement on Phase Transitions
When a liquid crystal like 9CB is confined to small spaces, such as the pores of a porous material, its phase behavior can be dramatically altered compared to the bulk. researchgate.netarxiv.orgresearchgate.net These confinement effects are a result of the interplay between the surface interactions at the pore walls and the intrinsic ordering of the liquid crystal molecules. psecommunity.org The geometry and size of the confining medium play a crucial role in determining the nature of these changes. researchgate.netarxiv.org
Confinement can lead to shifts in phase transition temperatures, the suppression or induction of certain phases, and changes in the order of phase transitions. researchgate.netarxiv.org For instance, the transition from a disordered to an ordered phase can be rounded in thin films, rather than being a sharp transition as seen in the bulk. researchgate.net
Porous media like Millipore filters and controlled pore glasses provide a well-defined environment for studying the effects of confinement on liquid crystal phase transitions. nih.gov The interconnected network of pores in these materials introduces a complex geometry that can significantly influence the liquid crystal's ordering. nih.gov
Studies on similar liquid crystals confined in porous glasses have shown that the pore size and surface chemistry have a profound impact on the phase transitions. researchgate.net For example, the ferroelectric phase transition temperatures of certain materials embedded in porous matrices were found to be dependent on the mean pore size. researchgate.net In the case of 9CB confined in such media, one would expect to observe shifts in the SmA-N and N-I transition temperatures. The strength of the anchoring of the liquid crystal molecules to the pore walls can also induce specific molecular alignments, further modifying the phase behavior. The presence of a large surface-to-volume ratio in these materials can also lead to a broadening of the phase transitions.
Topological Defects and Liquid Crystal Textures
Liquid crystals are characterized by their long-range orientational order, and in smectic phases, a positional order in one dimension, forming layered structures. ucsd.edumdpi.comuh.edu When a smectic liquid crystal is confined or subjected to external fields, the layers can bend, leading to the formation of characteristic defects in the texture. mpg.decornell.edu These defects, known as topological defects, represent discontinuities in the molecular alignment and are fundamental to the material's properties and potential applications. frontiersin.orgnih.govrsc.orgresearchgate.netyoutube.com In the case of 9CB, which exhibits a smectic A phase, a common and well-studied type of topological defect is the focal conic domain. researchgate.net
The texture of a liquid crystal, as observed through a polarizing microscope, reveals the arrangement of its molecules. anu.edu.auscribd.comresearchgate.netresearchgate.net For smectic A phases, the characteristic textures are often composed of focal conic domains, which arise from the frustration between the tendency of the layers to remain equidistant and the boundary conditions imposed on the material. mpg.decornell.edu These domains are intricate structures that minimize the elastic energy of the layered system. researchgate.net
Focal conic domains (FCDs) are geometric structures that form in smectic liquid crystals to accommodate curvature in the layers. mpg.decornell.eduossila.comaps.orgnih.gov They are characterized by a pair of confocal defect lines: an ellipse and a hyperbola. The smectic layers are arranged as a series of concentric Dupin cyclides, which are surfaces of constant distance from the focal ellipse and hyperbola. researchgate.net
The formation of FCDs in 9CB has been observed in cells with specific surface alignments. For instance, in a liquid crystal cell with a planar aligning lower surface and a homeotropic (perpendicular) aligning top surface, random focal conic domains are formed. researchgate.net The size and distribution of these domains can be influenced by patterning the aligning surfaces. When the planar aligning surface is patterned with circular regions, the formation of FCDs can be confined to these areas. researchgate.net
A polarizing microscopy image of 9CB in a cell with a planar aligning COOH-terminated self-assembled monolayer (SAM) on the lower surface and a homeotropic aligning CF3-terminated SAM on the top surface shows the formation of these random FCDs. researchgate.net Furthermore, when the lower surface is patterned with 20 µm diameter circles of the planar aligning SAM, the FCDs are observed to form within these defined circular areas. researchgate.net This demonstrates a degree of control over the location of FCD formation. The manipulation of FCDs is a key area of research, as their controlled arrangement can be utilized in applications such as microlens arrays and templating for the self-assembly of other materials. ossila.comaps.org While the precise manipulation of FCDs in 9CB by external fields is not detailed in the provided search results, the principle of using patterned surfaces to control their location is a significant step in this direction.
| Substrate Alignment | Observed FCD Formation | Reference |
|---|---|---|
| Planar aligning lower surface and homeotropic aligning top surface | Random formation of FCDs | researchgate.net |
| Lower surface patterned with 20 µm diameter circles of planar aligning SAM surrounded by homeotropic aligning SAM | FCDs form within the circular planar regions | researchgate.net |
Microscopic and Macroscopic Order Parameter Studies
The degree of orientational order in a liquid crystal is quantified by the order parameter, typically denoted by S or Q. ucsd.eduresearchgate.netresearchgate.neticm.edu.plnih.govjkps.or.kr This parameter is a measure of the average alignment of the long molecular axes with respect to a common direction, known as the director. A value of S=1 corresponds to a perfectly ordered crystalline state, while S=0 represents a completely isotropic liquid. ucsd.eduresearchgate.net For a nematic liquid crystal, the order parameter typically ranges from 0.3 to 0.7.
The order parameter is a crucial macroscopic property that is derived from the microscopic molecular orientations. It influences many of the physical properties of the liquid crystal, including its birefringence (anisotropy of the refractive index) and dielectric anisotropy. icm.edu.pl Therefore, the study of the order parameter provides fundamental insights into the structure and behavior of the liquid crystalline phase.
For instance, for other cyanobiphenyls, the order parameter has been determined from the dichroic ratio of specific infrared absorption bands, such as the C≡N stretching vibration. jkps.or.kr The temperature dependence of the order parameter is also a key characteristic, typically showing a decrease with increasing temperature until it abruptly drops to zero at the nematic-isotropic phase transition. icm.edu.pl While specific values for 9CB are not provided, it is expected to follow a similar trend.
| Method | Principle | Reference |
|---|---|---|
| Birefringence Measurement | Relates the anisotropy of the refractive index to the orientational order. | icm.edu.pl |
| Infrared (IR) Linear Dichroism | Measures the differential absorption of polarized IR light by specific molecular vibrations. | jkps.or.kr |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the splitting of spectral lines due to the anisotropic magnetic environment. | uptti.ac.in |
Intermolecular Interactions and Self Assembly Phenomena Involving 1,1 Biphenyl 4 Carbonitrile, 4 Nonyl
Molecular Interactions at Solid-Liquid Crystal Interfaces
The behavior of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, often referred to as 9CB, at the interface with a solid substrate is crucial for its application in display technologies and sensors. The alignment of the liquid crystal molecules is dictated by the chemical and topographical nature of the surface, leading to distinct orientational ordering.
Interactions with Patterned Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) provide a powerful method for precisely controlling the surface chemistry and, consequently, the alignment of liquid crystal molecules. By patterning SAMs with regions of different chemical functionalities, it is possible to direct the assembly of 9CB molecules into specific orientations.
The alignment of calamitic liquid crystals like 9CB on SAMs is primarily governed by the interplay between the liquid crystal's physical properties and the surface energy of the substrate.
Homeotropic Alignment: Surfaces that promote homeotropic alignment cause the long axis of the 9CB molecules to orient perpendicular to the surface. This is typically achieved with low-energy surfaces, for example, SAMs terminated with long alkyl chains. The van der Waals interactions between the nonyl chain of 9CB and the alkyl chains of the SAM are maximized in this configuration.
Planar Alignment: Surfaces that induce planar alignment cause the long axis of the 9CB molecules to lie parallel to the substrate. This orientation is often favored on higher-energy surfaces. For instance, SAMs with terminal groups that can interact favorably with the cyano-biphenyl core, such as carboxylic acids, can promote planar alignment. nih.gov
Studies on related cyanobiphenyls, such as 4-n-pentyl-4′-cyanobiphenyl (5CB), have demonstrated that the pretilt angle—the small angle the director makes with the surface in a planar alignment—can be precisely controlled by creating mixed SAMs of organosilanes with different functional end-groups. ntu.edu.twresearchgate.net By varying the ratio of hydrophobic and hydrophilic terminal groups on a patterned silica (B1680970) surface, the pretilt angle of 5CB can be adjusted from 0° to 90°. ntu.edu.twresearchgate.net This principle of tuning surface chemistry to control molecular orientation is directly applicable to 9CB, where the balance between the hydrophobic nonyl chain and the polar cyanobiphenyl head dictates the final alignment. Photolithographic techniques can be used to create patterns on SAMs, allowing for the spatial control of 9CB alignment, which is essential for creating complex liquid crystal-based devices. nih.gov
Interactions with Highly Ordered Pyrolytic Graphite (B72142) (HOPG)
Highly Ordered Pyrolytic Graphite (HOPG) serves as an ideal, atomically flat substrate for studying the two-dimensional self-assembly of molecules using techniques like Scanning Tunneling Microscopy (STM). utexas.edu When 9CB is adsorbed onto an HOPG surface, the interactions are dominated by van der Waals forces between the biphenyl (B1667301) core and the graphitic lattice, as well as intermolecular dipole-dipole interactions. nih.govnih.gov
STM studies of similar long-chain alkyl-substituted cyanobiphenyls on graphite reveal the formation of highly ordered, lamellar structures. The molecules typically lie flat on the surface to maximize the π-π interaction between their aromatic cores and the graphite. Within these assemblies, the molecules exhibit specific packing arrangements:
Head-to-Head Arrangement: The strong dipole moment of the terminal cyano group drives the molecules to form antiparallel pairs, minimizing electrostatic repulsion. This results in a head-to-head arrangement of the polar cyano groups.
Interdigitation of Alkyl Chains: The long nonyl chains of adjacent molecular rows often interdigitate. This arrangement maximizes the van der Waals interactions between the chains, further stabilizing the 2D crystalline structure.
The orientation of these self-assembled domains is often influenced by the underlying hexagonal lattice of the HOPG, with the long axis of the molecular lamellae aligning along one of the high-symmetry directions of the graphite surface. researchgate.net The resulting self-assembled monolayer can exhibit domain boundaries and defects, which provide insight into the kinetics of the assembly process. utexas.edu
Supramolecular Assembly Mechanisms
The self-assembly of 9CB into its characteristic liquid crystal phases (nematic and smectic A) is a direct consequence of its molecular structure and the resulting anisotropic intermolecular forces. The primary mechanism involves the formation of dimeric supramolecular structures driven by strong electrostatic interactions. aip.org
The terminal cyano (-C≡N) group possesses a large dipole moment. To minimize the strong, unfavorable dipole-dipole repulsion, 9CB molecules spontaneously form antiparallel dimers. aip.org In this configuration, the cyanobiphenyl cores of two molecules overlap with their dipoles pointing in opposite directions. This association is so strong that the dimer can be considered the fundamental building block of the liquid crystal phase.
These dimers then organize further due to weaker forces:
π-π Stacking: The aromatic biphenyl cores of the dimers interact via π-π stacking, promoting parallel alignment along a common axis, which is the defining characteristic of the nematic phase.
Van der Waals Forces: The flexible nonyl chains of the dimers interact through van der Waals forces. These interactions are weaker and less directional than the dipole-dipole forces but become increasingly significant for longer chains. In 9CB, these chain-chain interactions are substantial enough to promote the formation of a layered structure, leading to the smectic A phase at temperatures below the nematic phase. In the smectic A phase, the dimers are organized into layers, with the long axes of the molecules, on average, perpendicular to the layer planes.
Electrical Conductivity and Charge Transport Mechanisms in Self-Assembled Films
Self-assembled films of organic molecules like 9CB are typically considered dielectric materials with low electrical conductivity. However, charge can be transported through these layers, particularly under an applied electric field, via quantum mechanical tunneling. utexas.eduutexas.edu The efficiency of charge transport is highly dependent on the molecular structure, the packing density, and the order within the film. nih.govmdpi.com
For a well-ordered monolayer of 9CB, charge transport perpendicular to the film is governed by the movement of electrons from one electrode to another through the molecules. The primary mechanisms are hopping between adjacent molecules and tunneling through individual molecules. researchgate.net The conductivity is anisotropic; it is generally higher along the π-stacked biphenyl cores than across the insulating alkyl chains. In cyanobiphenyls, studies have shown that the parallel component of conductivity (σ∥) is typically higher than the perpendicular component (σ⊥). researchgate.net
| Measurement Parameter | Typical Behavior in Cyanobiphenyl Films | Influencing Factors |
| Conductivity Anisotropy | σ∥ > σ⊥ | Alignment of π-π stacked biphenyl cores |
| Frequency Dependence | Conductivity increases with increasing frequency | Dielectric relaxation and charge carrier mobility |
| Temperature Dependence | Varies with phase (nematic, smectic) | Molecular motion and packing density |
This is an interactive data table based on general findings for cyanobiphenyls. researchgate.net
Electron Tunneling Phenomena (Direct and Injection Tunneling)
Electron tunneling is a quantum phenomenon where an electron passes through a potential barrier, such as an insulating molecular layer, that it classically could not surmount. wikipedia.orgmpg.de In the context of 9CB self-assembled films sandwiched between two conductive electrodes (e.g., a substrate and an STM tip), the tunneling current provides information about the electronic properties of the molecule. utexas.edu
The tunneling process can be categorized based on the applied voltage (bias):
Direct Tunneling: At low bias voltages, electrons tunnel directly through the molecule's highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap. The relationship between current (I) and voltage (V) is typically linear or symmetric. The tunneling current in this regime decays exponentially with the thickness of the molecular layer (i.e., the length of the 9CB molecule). aps.org
Injection (Fowler-Nordheim) Tunneling: At higher bias voltages, the applied field can tilt the energy bands of the molecule. This effectively thins the potential barrier near the Fermi level of one of the electrodes, allowing electrons to tunnel into the LUMO (or out of the HOMO) of the molecule. This process is known as field emission or injection tunneling. The I-V curve in this regime becomes non-linear and asymmetric, often showing an exponential increase in current with voltage. eurekalert.orgsciencedaily.com
Influence of Molecular Structure on Intermolecular Forces and Self-Organization
Rigid Biphenyl Core: This aromatic unit is responsible for the molecule's rod-like shape (calamitic nature). It facilitates anisotropic van der Waals interactions and π-π stacking, which are crucial for the formation of orientationally ordered phases (nematic). nyu.edu
Terminal Cyano Group (-C≡N): This group introduces a strong permanent dipole moment along the long molecular axis. This leads to powerful dipole-dipole interactions, which are the primary driving force for the formation of the antiparallel dimers that characterize the cyanobiphenyl family. aip.orgresearchgate.net
Flexible Nonyl Chain (-C₉H₁₉): The long, non-polar alkyl chain has a significant impact on the phase behavior.
Van der Waals interactions between the chains of neighboring molecules become increasingly important as the chain length increases. These interactions favor a layered arrangement, promoting the formation of smectic phases. researchgate.net
The influence of the alkyl chain length is clearly demonstrated by comparing the phase transition temperatures of the homologous series of 4'-alkyl-4-biphenylcarbonitriles (nCBs). As the chain gets longer, the stability of the smectic A phase increases at the expense of the nematic phase.
| Compound | Alkyl Chain (n) | TCr-N/SmA (°C) | TSmA-N (°C) | TN-I (°C) |
| 5CB | 5 | 24 | - | 35.3 |
| 7CB | 7 | 30 | - | 42.8 |
| 8CB | 8 | 21.5 | 33.5 | 40.5 |
| 9CB | 9 | 41 | 48 | 49.5 |
This interactive data table presents typical phase transition temperatures for various nCB compounds, illustrating the effect of alkyl chain length. TCr-N/SmA is the melting point (Crystal to Nematic or Smectic A), TSmA-N is the Smectic A to Nematic transition, and TN-I is the clearing point (Nematic to Isotropic liquid). ossila.com
This trend shows that for n=9 (9CB), the smectic A phase is highly stable and exists over a narrow temperature range just below the nematic phase. The longer nonyl chain provides the necessary intermolecular attraction to induce the positional ordering required for the smectic phase. researchgate.net
Advanced Research Applications and Functional Materials Development
Application in Organic Electronic Devices
The field of organic electronics leverages the tunable electronic properties of carbon-based materials. While direct applications of 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile in commercial organic electronic devices are not widely documented, the broader class of cyanobiphenyl liquid crystals is recognized for its potential in this arena.
Integration in Thermal Energy Storage Systems
Efficient thermal energy storage is critical for a wide range of applications, from solar energy utilization to thermal management of electronics. Phase change materials (PCMs) are a key technology in this field, capable of storing and releasing large amounts of latent heat during their phase transitions.
Phase Change Material Research
[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- is a promising candidate for thermal energy storage applications due to its properties as a phase change material. A key characteristic for a PCM is its melting point, which dictates the temperature range for heat storage and release. The melting point of 4-nonyl-4'-cyanobiphenyl has been reported to be 42°C. tuni.fiarxiv.orgchemicalbook.com This temperature is particularly suitable for applications such as waste heat recovery and thermal regulation in buildings.
For a comprehensive evaluation of its potential, other thermophysical properties are crucial, including the enthalpy of fusion (latent heat) and the nematic-to-isotropic transition temperature. While the NIST WebBook indicates the availability of phase change data for this compound, specific values for the enthalpy of fusion and the nematic-to-isotropic transition are not readily found in publicly accessible literature. nist.gov The table below summarizes the known and missing thermophysical data for this compound.
| Property | Value | Significance in Thermal Energy Storage |
|---|---|---|
| Melting Point | 42°C | Operating temperature for latent heat storage. |
| Enthalpy of Fusion (Latent Heat) | Data not available | Amount of energy stored or released during melting/solidification. |
| Nematic-to-Isotropic Transition Temperature | Data not available | Indicates a liquid-to-liquid phase transition that could also store thermal energy. |
Development of Advanced Sensor Technologies
The sensitivity of liquid crystals to external stimuli makes them attractive materials for sensor development. The alignment of liquid crystal molecules can be perturbed by the presence of analytes, leading to a detectable optical or electrical response. Although specific studies focusing on 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile as a primary sensing element are not prominent in the literature, the broader family of cyanobiphenyls has been explored for sensor applications. These applications include the detection of various chemical and biological species, where the interaction of the analyte with the liquid crystal interface disrupts the molecular ordering. Given its liquid crystalline nature, it is plausible that 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile could be functionalized or integrated into sensor platforms, but dedicated research is needed to explore this potential.
Photonic Applications and Photosensitivity Investigations
The optical properties of liquid crystals, such as their birefringence and responsiveness to electric fields, are the foundation of liquid crystal displays (LCDs). The specific optical and photosensitive properties of 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile are not extensively detailed in available research. However, the general principles of light interaction with nematic liquid crystals, a phase exhibited by many cyanobiphenyls, are well-understood. The elongated shape of the molecules leads to an anisotropy in the refractive index, which is the basis for their use in modulating light. Investigations into the photosensitivity of related cyanobiphenyl compounds have shown that exposure to UV light can induce photochemical reactions, altering the liquid crystal's properties and alignment. nih.gov This opens up possibilities for creating optically-addressed devices. Further research would be necessary to characterize the specific refractive indices, birefringence, and photosensitive behavior of 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile for potential photonic applications.
Role in Soft Robotics and Actuators
Soft robotics is an emerging field that focuses on creating robots from compliant materials, offering advantages in safety and adaptability. Liquid crystal elastomers (LCEs) are a class of smart materials that can undergo significant, reversible shape changes in response to stimuli like heat or light, making them ideal candidates for artificial muscles and actuators in soft robots. LCEs are typically formed by cross-linking liquid crystal monomers. Given that 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile is a liquid crystal, it could potentially be used as a component in the synthesis of LCEs. The incorporation of such mesogens into a polymer network is what imparts the stimulus-responsive behavior. However, the existing literature on LCEs for soft robotics does not specifically mention the use of 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile. Therefore, while its chemical nature suggests a potential role in this advanced application, experimental studies are required to confirm its suitability and the properties of the resulting LCEs.
Directed Self-Assembly for Micro- and Nanopatterning Materials
The directed self-assembly (DSA) of liquid crystalline materials like [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- offers a powerful bottom-up approach for the fabrication of highly ordered micro- and nanopatterned surfaces. This process leverages the intrinsic tendency of liquid crystal molecules to self-organize into well-defined structures, which can then be guided by external cues to create complex patterns over large areas. The length of the alkyl chain in the nCB series plays a critical role in determining the type of liquid crystalline phase and, consequently, the nature of the self-assembled structures.
For [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, the presence of a long nonyl chain significantly influences its mesomorphic behavior, promoting the formation of more ordered smectic phases in addition to the nematic phase. In the nematic phase, the molecules exhibit long-range orientational order, while in the smectic phases, they are also arranged in layers. This inherent layered structure of the smectic phases is particularly advantageous for nanopatterning applications.
Research Findings:
Researchers have demonstrated that by controlling the alignment of cyanobiphenyl liquid crystals on a substrate, it is possible to create well-defined patterns. Techniques such as nanoimprint lithography, photolithography, and surface chemical patterning can be used to create templates that direct the self-assembly of the liquid crystal molecules. For instance, a substrate with alternating regions of homeotropic (vertical) and planar (parallel) anchoring can induce the formation of periodic striped patterns in a smectic liquid crystal film.
The process of dewetting on a topographically patterned substrate can also be exploited to create ordered arrays of liquid crystal domains. When a thin film of a cyanobiphenyl liquid crystal is heated to its isotropic phase and then cooled, it can dewet from the substrate in a pattern that is dictated by the underlying topography. This allows for the creation of arrays of micro- or nanodroplets with controlled size and spacing.
The table below illustrates the influence of the alkyl chain length on the phase behavior of the 4'-alkyl-4-cyanobiphenyl (nCB) series, which is crucial for selecting appropriate materials and conditions for directed self-assembly.
| Compound | n | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic A to Nematic Transition (°C) |
| 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile | 5 | 22.5 | 35.0 | - |
| 4'-Hexyl-[1,1'-biphenyl]-4-carbonitrile | 6 | 14.5 | 29.0 | - |
| 4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile | 7 | 30.0 | 42.8 | - |
| 4'-Octyl-[1,1'-biphenyl]-4-carbonitrile | 8 | 21.5 | 40.5 | 33.5 |
| 4'-Nonyl-[1,1'-biphenyl]-4-carbonitrile | 9 | 42.0 | 49.5 | 48.0 |
Note: The transition temperatures can vary slightly depending on the purity of the sample and the measurement technique.
Fundamental Contributions to Liquid Crystal Display Technology Beyond Device Specifics
The family of 4'-alkyl-4-cyanobiphenyls, including [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, has made profound and lasting contributions to the fundamental science that underpins liquid crystal display (LCD) technology. While specific device applications are extensive, the true impact of these compounds lies in the foundational understanding of liquid crystal behavior that their study has provided.
The synthesis of the nCB series in the early 1970s was a watershed moment for liquid crystal research and development. These compounds were among the first to exhibit a stable nematic liquid crystal phase at room temperature, a critical requirement for practical display applications. Their positive dielectric anisotropy, a consequence of the strong dipole moment of the cyano group, was another key feature that enabled the operation of the twisted nematic (TN) effect, the working principle of the first commercially successful LCDs.
Detailed Research Findings:
The systematic variation of the alkyl chain length in the nCB series allowed for a comprehensive investigation of structure-property relationships in liquid crystals. Researchers were able to correlate changes in molecular structure with macroscopic properties such as:
Phase Behavior: The transition from purely nematic to smectic phases with increasing alkyl chain length provided valuable insights into the forces that govern molecular self-assembly. The study of homologues like the 4'-nonyl- variant was crucial in understanding the onset of layered structures.
Elastic Constants: The elastic constants of the nCBs, which describe the energy required to deform the liquid crystal director, were extensively studied. This knowledge was fundamental to optimizing the switching behavior of LCDs.
Viscosity: The viscosity of the nCBs was found to be dependent on the alkyl chain length. Lower viscosity is generally desirable for faster switching speeds in LCDs, and the study of the nCB series helped in designing liquid crystal mixtures with optimal viscosity.
Birefringence: The optical anisotropy, or birefringence, of the nCBs is a key parameter that determines the contrast of an LCD. The ability to tune the birefringence by altering the alkyl chain length was a significant step forward in materials design for displays.
The data generated from the study of the nCB series, including [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, became the benchmark for the development of more complex liquid crystal mixtures. This fundamental understanding of how molecular structure dictates physical properties enabled the creation of custom-formulated mixtures with the specific characteristics required for a wide range of display applications, from simple digital watches to high-resolution television screens.
The table below summarizes some of the key properties of the 4'-alkyl-4-cyanobiphenyl (nCB) series that have been fundamental to the advancement of liquid crystal science and technology.
| Property | Significance in LCD Technology | Influence of Alkyl Chain Length |
| Positive Dielectric Anisotropy | Enables switching in electric fields (e.g., in TN-LCDs). | Relatively insensitive to chain length, but a defining feature of the family. |
| Nematic Phase Range | Determines the operating temperature of the display. | The nematic range is influenced by the chain length, with longer chains also promoting smectic phases. |
| Viscosity | Affects the switching speed of the display. | Generally increases with increasing chain length. |
| Birefringence (Δn) | Influences the display's contrast and brightness. | Shows an odd-even effect and generally decreases slightly with increasing chain length. |
| Elastic Constants | Govern the threshold voltage and switching characteristics. | Exhibit an odd-even effect with chain length. |
In essence, while [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- may not be the most commonly used liquid crystal in modern displays, its role as part of the nCB homologous series was instrumental in building the scientific framework upon which the entire liquid crystal display industry is built.
Q & A
Q. What are the recommended synthesis protocols for preparing [1,1'-Biphenyl]-4-carbonitrile derivatives with long alkyl chains such as 4'-nonyl groups?
Synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, a four-component Pd-catalyzed process (Kumada–Sonogashira–Suzuki) can be adapted for 4'-nonyl derivatives by substituting nonyl-containing reagents. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent optimization (THF), and extended reaction times to accommodate steric hindrance from long alkyl chains . Pre-functionalized intermediates like 4'-bromomethyl derivatives (as in ) may serve as precursors for alkyl chain introduction via nucleophilic substitution .
Q. What safety precautions are critical when handling [1,1'-Biphenyl]-4-carbonitrile derivatives like 4'-nonyl analogues?
Based on safety data for structurally similar compounds (e.g., 4'-pentyl and 4'-(nonyloxy) derivatives), essential precautions include:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation: Work in a fume hood to avoid inhalation of vapors (H335) .
- Emergency protocols: Flush eyes with water for ≥15 minutes upon exposure and seek medical evaluation .
Q. How can researchers characterize the purity and structure of 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile?
- NMR spectroscopy : ¹H/¹³C NMR (e.g., CDCl₃ solvent) confirms substituent positions and alkyl chain integrity. For example, diethylamino groups in analogous compounds show distinct quartets (δ 2.6 ppm) and triplets (δ 1.1 ppm) .
- Mass spectrometry : HRMS verifies molecular weight (expected ~321.45 g/mol for nonyl derivatives) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. What experimental strategies address contradictory conductance data in single-molecule studies of asymmetric biphenyl carbonitriles?
Contradictory results between techniques like STM-BJ and MCBJ ( ) require:
- Environmental control : Conduct experiments under inert conditions (e.g., nitrogen gloveboxes) to minimize humidity/oxidation effects.
- Electrode coupling : Optimize contact geometry using break junction techniques to reduce variability in molecule-electrode interfaces .
- Theoretical modeling : DFT simulations can explain high conductance in asymmetric molecules (e.g., 4’-mercapto derivatives) by analyzing coherent electronic coupling across the entire molecule .
Q. How do alkyl chain length and substitution patterns influence the mesomorphic properties of biphenyl carbonitriles in liquid crystal applications?
- Chain length effects : Longer chains (e.g., nonyl vs. pentyl) lower melting points but increase viscosity. shows 4'-hexyloxy derivatives exhibit nematic phases at 56–58°C, suggesting systematic DSC studies to compare phase transitions .
- Substitution position : Para-substituted nitrile groups enhance dipole alignment, critical for nematic stability. Polarizing microscopy can validate mesophase textures under controlled cooling rates.
Q. In cross-coupling reactions, how do steric effects from 4'-nonyl groups impact catalytic efficiency and regioselectivity?
- Catalyst optimization : Increase Pd(PPh₃)₄ loading to 10 mol% to counter steric hindrance ( ).
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of long-chain intermediates.
- Ligand screening : Bulky ligands (e.g., XPhos) enhance regiocontrol in Suzuki couplings .
- Reaction monitoring : Use TLC with hexane/ethyl acetate gradients to track progress and adjust conditions .
Methodological Notes
- Safety protocols for nonyl derivatives should align with GHS classifications for analogous compounds (e.g., H302, H315) .
- Synthetic scalability requires balancing steric effects with catalyst turnover, as demonstrated in multi-component reactions .
- Data interpretation in conductance studies must account for experimental setups (e.g., dry vs. ambient conditions) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
